molecular formula C14H13ClN2O5S B12621478 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide CAS No. 915797-67-0

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide

Cat. No.: B12621478
CAS No.: 915797-67-0
M. Wt: 356.8 g/mol
InChI Key: ZMBIVFCZYYBXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of chloro, hydroxy, nitro, and sulfonamide functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of 4-chlorobenzene-1-sulfonamide followed by the introduction of the hydroxyphenyl ethyl group through a substitution reaction. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for efficiency, safety, and cost-effectiveness. Industrial methods also incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and their derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique functional groups.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitro and sulfonamide groups play crucial roles in these interactions, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
  • 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzene-1-sulfonamide

Uniqueness

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which are not commonly found together in similar compounds. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

915797-67-0

Molecular Formula

C14H13ClN2O5S

Molecular Weight

356.8 g/mol

IUPAC Name

4-chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C14H13ClN2O5S/c15-13-6-5-12(9-14(13)17(19)20)23(21,22)16-8-7-10-1-3-11(18)4-2-10/h1-6,9,16,18H,7-8H2

InChI Key

ZMBIVFCZYYBXAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.